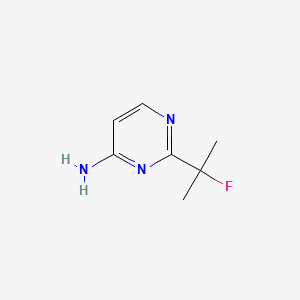

2-(2-Fluoropropan-2-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10FN3 |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-(2-fluoropropan-2-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C7H10FN3/c1-7(2,8)6-10-4-3-5(9)11-6/h3-4H,1-2H3,(H2,9,10,11) |

InChI Key |

ROZPTDXECJSCAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CC(=N1)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 2 Fluoropropan 2 Yl Pyrimidin 4 Amine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine suggests a primary disconnection strategy rooted in classical pyrimidine (B1678525) synthesis. The most logical approach involves breaking the N1-C6 and N3-C4 bonds of the pyrimidine ring. This disconnection strategy is a common and effective way to plan the synthesis of pyrimidine rings. advancechemjournal.com

This leads to two key synthons:

A guanidine (B92328) or amidine synthon, which for the target molecule corresponds to 2-fluoro-2-methylpropanimidamide (B13566052) .

A three-carbon (C3) synthon with electrophilic sites at the 1 and 3 positions, such as a derivative of malonaldehyde or a β-ketoester.

The synthetic equivalent for the amidine would be its stable salt, such as 2-fluoro-2-methylpropanimidamide hydrochloride. The C3 component could be a more complex and reactive species like 3,3-dimethoxypropanenitrile (B1201781) or malononitrile (B47326), which can provide the necessary carbon backbone and reactivity to form the pyrimidine ring. This approach is a cornerstone of pyrimidine synthesis, relying on the reaction of urea (B33335) derivatives or amidines with 1,3-dicarbonyl compounds or their equivalents. advancechemjournal.com

Development of Novel Synthetic Routes to the Core this compound Scaffold

Based on the retrosynthetic analysis, a plausible forward synthesis involves the cyclocondensation of 2-fluoro-2-methylpropanimidamide with a suitable C3 building block. A common method for constructing 4-aminopyrimidine (B60600) scaffolds is the reaction of an amidine hydrochloride with a β-dicarbonyl compound, β-ketoester, or a malononitrile derivative. nih.govrsc.org

A potential synthetic route is outlined below:

Formation of the Amidine: The required 2-fluoro-2-methylpropanimidamide can be prepared from 2-fluoro-2-methylpropanenitrile (B3378176) via the Pinner reaction, treating the nitrile with an alcohol (e.g., ethanol) and HCl gas to form the corresponding imidate ester hydrochloride, which is then reacted with ammonia (B1221849) to yield the amidine hydrochloride.

Cyclocondensation: The resulting amidine hydrochloride is then condensed with a C3 partner like malononitrile in the presence of a base (e.g., sodium ethoxide in ethanol). This reaction would form the pyrimidine ring, yielding 2-(2-fluoropropan-2-yl)pyrimidine-4,6-diamine. Subsequent selective deamination or modification would be required to arrive at the target 4-amino derivative.

An alternative C3 synthon could be ethyl 3-amino-3-ethoxyacrylate, which upon reaction with the amidine would directly lead to the 4-aminopyrimidinone scaffold, requiring further functional group manipulation.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.gov For the synthesis of the target scaffold, a modified Biginelli-type reaction or a similar MCR could be envisioned. While the classical Biginelli reaction yields dihydropyrimidines, modern variations allow for the synthesis of fully aromatic pyrimidines. researchgate.net

A hypothetical MCR for the target molecule could involve the one-pot reaction of:

2-Fluoro-2-methylpropanimidamide (as the amidine component).

An aldehyde (e.g., formaldehyde (B43269) or a protected equivalent).

A compound with an active methylene (B1212753) group (e.g., a β-ketoester or malononitrile).

This strategy would rapidly assemble the core pyrimidine structure, potentially under milder and more environmentally friendly conditions than traditional multi-step syntheses.

| MCR Component 1 | MCR Component 2 | MCR Component 3 | Catalyst/Conditions | Resulting Scaffold |

| 2-Fluoro-2-methylpropanimidamide | Aldehyde | β-Ketoester | Acid or Lewis Acid | Substituted Dihydropyrimidine |

| 2-Fluoro-2-methylpropanimidamide | Ketone | N,N-Dimethylformamide dimethyl acetal | Heat | Substituted Pyrimidine |

| 2-Fluoro-2-methylpropanimidamide | Alkyne | Alcohol | Iridium Catalyst | Substituted Pyrimidine |

This table presents plausible multi-component reaction strategies for the synthesis of substituted pyrimidines based on established methodologies.

Stereoselective Synthesis for Enantiomeric Purity (if applicable)

The structure of this compound is achiral. The "2-fluoropropan-2-yl" substituent contains a carbon atom bonded to a fluorine, a pyrimidine ring, and two methyl groups. Since the two methyl groups are identical, this carbon is not a stereocenter. Therefore, stereoselective synthesis to achieve enantiomeric purity is not applicable to this specific compound. However, if one of the methyl groups were replaced by a different substituent, the resulting molecule would be chiral, and enantioselective synthetic methods would become highly relevant.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. rasayanjournal.co.inpowertechjournal.com For the synthesis of this compound, several green strategies can be implemented:

Alternative Energy Sources: Microwave irradiation or ultrasound can be used to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. powertechjournal.compjoes.com

Green Solvents: Utilizing environmentally benign solvents like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact. rasayanjournal.co.inmdpi.com

Catalysis: Employing reusable heterogeneous catalysts or organocatalysts can replace stoichiometric reagents, minimizing waste and improving reaction efficiency. rsc.org

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry.

Functionalization and Derivatization Strategies for Pyrimidine Ring System

The this compound scaffold offers several sites for functionalization to generate a library of analogues. The primary sites for modification are the pyrimidine ring itself and the 4-amino group. The pyrimidine ring is generally electron-deficient, which influences its reactivity towards electrophiles and nucleophiles. wikipedia.org

Substitution Pattern Modifications on the Pyrimidine Core

Modifications on the pyrimidine core can be achieved through various reactions:

Electrophilic Aromatic Substitution: The C5 position of the pyrimidine ring is the most susceptible to electrophilic attack due to it being the least electron-deficient position. wikipedia.org Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration, or Friedel-Crafts-type reactions (under specific conditions) can introduce substituents at this position. The introduction of a bromine atom at C5, for example, has been shown to be a key modification in the development of certain kinase inhibitors. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While the parent scaffold lacks a suitable leaving group, conversion of the 4-amino group into a better leaving group (e.g., via diazotization) or introduction of a halogen at the C6 position could enable nucleophilic substitution reactions.

Derivatization of the 4-Amino Group: The exocyclic amino group is a prime target for derivatization. It can undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, or be used in coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex N-aryl or N-alkyl derivatives. mdpi.com Such modifications are crucial for tuning the pharmacological properties of related compounds. nih.gov

| Reaction Type | Reagent/Catalyst | Position of Modification | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidin-4-amine |

| Acylation | Acetyl Chloride / Pyridine | 4-NH₂ | N-(2-(2-Fluoropropan-2-yl)pyrimidin-4-yl)acetamide |

| Alkylation | Methyl Iodide / Base | 4-NH₂ | N-Methyl-2-(2-fluoropropan-2-yl)pyrimidin-4-amine |

| Suzuki Coupling (if C5-Br present) | Arylboronic acid / Pd catalyst | C5 | 5-Aryl-2-(2-fluoropropan-2-yl)pyrimidin-4-amine |

This table summarizes potential derivatization strategies for the this compound core.

Introduction of Diverse Chemical Moieties at the 4-Amino Position

The 4-amino group of this compound serves as a key handle for introducing a wide array of chemical functionalities, enabling the exploration of structure-activity relationships. Standard N-alkylation and N-arylation reactions are commonly employed for this purpose.

N-Alkylation: The secondary amine can be generated through reactions with various alkyl halides or via reductive amination with aldehydes and ketones. For instance, N-alkylation can be achieved using alkyl halides in the presence of a non-nucleophilic base to prevent over-alkylation. Reductive amination offers a versatile alternative, allowing for the introduction of a broad range of alkyl and substituted alkyl groups.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the N-arylation of aminopyrimidines. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aminopyrimidine with an aryl halide or triflate. This method allows for the introduction of a diverse range of substituted and unsubstituted aryl and heteroaryl moieties. The choice of ligand is often crucial for achieving high yields and accommodating a wide substrate scope.

Below is a representative table of potential N-substituted derivatives of this compound that could be synthesized using these methods.

| Substituent at 4-Amino Position | General Synthetic Method | Potential Reagents |

|---|---|---|

| Methyl | Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride |

| Ethyl | N-Alkylation | Ethyl iodide, Potassium carbonate |

| Benzyl | Reductive Amination | Benzaldehyde, Sodium cyanoborohydride |

| Phenyl | Buchwald-Hartwig Amination | Iodobenzene, Pd(OAc)₂, BINAP, NaOtBu |

| 4-Methoxyphenyl | Buchwald-Hartwig Amination | 4-Iodoanisole, Pd₂(dba)₃, XPhos, Cs₂CO₃ |

| Pyridin-3-yl | Buchwald-Hartwig Amination | 3-Bromopyridine, PdCl₂(dppf), K₃PO₄ |

Modification and Derivatization of the Fluorinated Isopropyl Moiety

The 2-(2-fluoropropan-2-yl) moiety is a defining feature of the parent compound, influencing its electronic properties and metabolic stability. Modifications to this group, while challenging, can provide valuable insights.

Exploration of Fluorine Atom Position and Number Variations

Altering the number and position of fluorine atoms on the isopropyl group can significantly impact the compound's properties. The synthesis of analogues with a gem-difluoro or trifluoromethyl group at the 2-position of the propane (B168953) chain would require starting from different fluorinated building blocks. For example, the synthesis could potentially start from 2,2-difluoropropanamidine or 2,2,2-trifluoropropanamidine, respectively, and follow a similar pyrimidine ring-closing strategy.

Alterations to the Propyl Chain Structure

Modifications to the carbon skeleton of the propyl chain, such as branching or extension, would necessitate the use of different starting materials. For instance, to introduce a tert-butyl group, one might employ pivalamidine in the initial cyclocondensation reaction. The synthesis of analogues with longer or more complex fluorinated alkyl chains would similarly depend on the availability of the corresponding fluorinated amidines or other suitable precursors.

Post-Synthetic Transformations and Advanced Chemical Manipulations

Beyond derivatization of the 4-amino group, the pyrimidine ring itself can undergo further chemical modifications. Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic cores. For pyrimidines, C-H activation can be directed to specific positions, allowing for the introduction of various substituents. For instance, palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups at the C-5 or C-6 positions of the pyrimidine ring, although regioselectivity can be a challenge.

Furthermore, if a halo-substituted pyrimidine analogue is synthesized, for example, by incorporating a chlorine or bromine atom at the 5- or 6-position during the initial synthesis, this halogen can serve as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce carbon-based substituents.

Scalable Synthesis and Process Chemistry Considerations for Research Material Generation

The development of a scalable and efficient synthesis is crucial for the generation of sufficient quantities of this compound for extensive research. A potential retrosynthetic analysis suggests that a convergent approach would be most suitable for large-scale production. This would likely involve the synthesis of the fluorinated amidine, 2-fluoro-2-propylamidine, as a key intermediate.

The pyrimidine ring could then be constructed through a cyclocondensation reaction of this amidine with a suitable three-carbon building block, such as a β-ketoester or an enaminone derivative. Key considerations for a scalable process include:

Cost and availability of starting materials: The fluorinated starting materials can be expensive, so an efficient and high-yielding route to the key fluorinated amidine is critical.

Reaction conditions: Optimization of reaction parameters such as solvent, temperature, and catalyst loading is necessary to maximize yield and minimize by-product formation.

Purification: The development of a robust purification protocol, such as crystallization or chromatography, that is amenable to large-scale operations is essential.

Safety: Handling of fluorinating agents and potentially hazardous reagents requires strict safety protocols.

A possible scalable synthetic route is outlined below:

| Step | Transformation | Key Reagents and Conditions | Considerations for Scale-up |

| 1 | Synthesis of 2-fluoro-2-propylnitrile | From 2-hydroxyisobutyronitrile | Availability of starting material, handling of cyanide |

| 2 | Conversion to 2-fluoro-2-propylamidine | Pinner reaction (HCl, ethanol), followed by ammonolysis | Anhydrous conditions, control of exotherm |

| 3 | Pyrimidine ring formation | Cyclocondensation with a β-dicarbonyl equivalent (e.g., malondialdehyde derivative) | Regioselectivity, efficient work-up and isolation |

| 4 | Introduction of the 4-amino group | If the cyclocondensation yields a 4-hydroxypyrimidine, conversion to a 4-chloropyrimidine (B154816) followed by amination | Use of chlorinating agents, control of stoichiometry in amination |

By carefully considering these factors, a robust and scalable process for the synthesis of this compound can be developed to support further research and development efforts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for SAR Studies of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine Analogues

The primary goal of SAR studies is to systematically modify a lead compound's structure to understand how these changes affect its biological activity. For analogues of this compound, design principles would focus on probing the roles of its key structural features: the pyrimidine (B1678525) core, the C4-amine, and the C2-(2-fluoropropan-2-yl) group.

Modification of the C4-Amine: The amine group at the C4 position is a potential hydrogen bond donor and acceptor, likely crucial for target interaction. nih.gov SAR studies would involve synthesizing analogues where this primary amine is converted to secondary or tertiary amines with various alkyl or aryl substituents. This explores steric tolerance and the potential for additional hydrophobic or aromatic interactions within the target's binding site. mdpi.com

Exploration of the C2-Substituent: The 2-(2-fluoropropan-2-yl) group is notable for its fluorination and steric bulk. The fluorine atom can alter local electronics, pKa, and metabolic stability, and may participate in hydrogen bonding or other specific interactions. nih.govselvita.com Design strategies would involve modifying this group to understand the impact of size, lipophilicity, and the fluorine atom itself. Analogues could include replacing the isopropyl group with other branched or linear alkyl chains, or cycloalkyl groups. The fluorine could be replaced with hydrogen, other halogens, or a hydroxyl group to probe the necessity of its specific electronic properties. tandfonline.com

Substitution on the Pyrimidine Ring: While the parent scaffold is unsubstituted beyond C2 and C4, introducing substituents at the C5 and C6 positions is a common strategy. nih.gov Small, electron-donating or electron-withdrawing groups could be added to modulate the electronic character of the entire ring system, which can influence binding affinity and pharmacokinetic properties. For example, incorporating a bromide at the C5-position has been shown to be effective in other 2-arylamino-4-aryl-pyrimidine series. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. mui.ac.ir For a series of this compound analogues, a QSAR study would be a powerful tool for predicting the activity of unsynthesized compounds and guiding further design efforts.

The process involves several key steps:

Data Set Assembly: A series of analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model generation and a test set for validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These numerical values represent various aspects of the molecular structure, including physicochemical, electronic, and topological properties. nih.govnih.gov

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to biological activity. mui.ac.ir The predictive power of the model is rigorously validated using the test set and statistical metrics like the correlation coefficient (R²), root-mean-square error (RMSE), and cross-validation coefficient (Q²). mui.ac.irmui.ac.ir

For aminopyrimidine derivatives, descriptors related to molecular shape, hydrophobicity, and electronic properties (such as HOMO/LUMO energies and dipole moment) have been shown to be important. nih.gov A successful QSAR model could reveal, for instance, that higher activity is correlated with a specific range of lipophilicity and the presence of hydrogen bond acceptors at a certain position.

Table 1: Common Physicochemical Descriptors in QSAR for Pyrimidine Analogues

Descriptor Class Example Descriptor Information Encoded Electronic HOMO/LUMO Energy Electron-donating/accepting capability, reactivity. Dipole Moment Molecular polarity and charge distribution. Topological Wiener Index Molecular branching and compactness. Molecular Connectivity Indices Size and degree of branching. Physicochemical LogP (Partition Coefficient) Lipophilicity and membrane permeability. Topological Polar Surface Area (TPSA) Polarity and hydrogen bonding capacity. Quantum-Chemical Partial Atomic Charges Distribution of electron density across the molecule.

Positional Scanning and Substituent Effects on Biological Efficacy and Selectivity

Systematic scanning of substituent positions is fundamental to understanding SAR. In the context of 2,4-disubstituted pyrimidines, the electronic and steric properties of substituents at C2 and C4 are critical modulators of activity. nih.gov Nucleophilic aromatic substitution reactions on pyrimidines often show selectivity for the C4 position over the C2 position, a factor that influences synthetic strategies. nih.govstackexchange.com

The introduction of different functional groups can lead to significant changes in biological outcomes. For example, in one study on pyrido[2,3-d]pyrimidin-7(8H)-ones, expanding the diversity of substituents at the C4 position was shown to improve binding to the target protein ZAP-70. nih.gov Similarly, for other pyrimidine series, modifications at the C2 and C4 positions have been shown to be critical for kinase inhibitory activity. mdpi.com

Table 2: Illustrative SAR of 2,4-Disubstituted Pyrimidine Analogues

Position Substituent Type General Effect on Activity Rationale C2 Small Alkyl vs. Bulky Alkyl Activity may decrease with excessive bulk. Steric hindrance in the binding pocket. Fluorinated vs. Non-fluorinated Alkyl Can increase potency and/or improve metabolic stability. Altered electronics, pKa, and resistance to metabolism. C4 Primary Amine vs. Substituted Amine Highly dependent on target; may increase or decrease activity. Probes for additional hydrophobic pockets and steric limits. Aryl-amine vs. Alkyl-amine Aryl groups can introduce new π-stacking interactions. Exploitation of aromatic binding domains in the target. C5 Hydrogen vs. Halogen/Alkyl Can significantly modulate potency. Fills a specific pocket or alters the electronics of the ring.

Conformational Analysis and Stereochemical Influences on Target Recognition

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through bond rotation. For this compound, the rotation around the bond connecting the isopropyl group to the pyrimidine ring could be a key determinant of the molecule's active conformation.

The steric bulk of the C2-substituent can influence the preferred orientation of the molecule when it binds to a receptor. Computational chemistry and experimental methods like X-ray crystallography can reveal that different crystalline forms (polymorphs) of a compound can exist in distinct molecular conformations. mdpi.com In some cases, the axial conformation of a substituent on a heterocyclic ring is preferred and crucial for proper orientation and binding. nih.gov If chiral centers are introduced into analogues, the stereochemistry can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other due to the chiral nature of biological targets.

Bioisosteric Replacements and Molecular Hybridization Strategies

Bioisosterism involves substituting a part of a molecule with a chemically different group that retains similar physical or chemical properties, leading to a similar biological response. tandfonline.com This strategy is widely used to optimize lead compounds by improving potency, selectivity, or pharmacokinetic properties.

For this compound analogues, several bioisosteric replacements could be explored:

C2-Group: The fluorinated isopropyl group could be replaced by other motifs. For example, the difluoromethyl (CF2H) group can act as a bioisostere for hydroxyl (OH), thiol (SH), or methyl (CH3) groups, offering unique hydrogen bonding capabilities. tandfonline.com

C4-Amine: The amine group could be replaced with other hydrogen-bonding moieties like a hydroxyl or methoxy (B1213986) group, depending on the specific interactions required for target binding.

Pyrimidine Core: The entire pyrimidine ring can be considered a bioisostere of a purine (B94841) or other bicyclic heterocycles, a strategy often used in the design of kinase inhibitors. nih.gov

Molecular hybridization is another powerful strategy that involves combining two or more pharmacophores into a single molecule. tandfonline.com This can lead to compounds with enhanced affinity, altered selectivity, or even dual mechanisms of action. For example, the this compound scaffold could be hybridized with another known biologically active moiety, such as a 1,3,4-oxadiazole, to create novel compounds with potentially synergistic effects. tandfonline.com

Table 3: Examples of Potential Bioisosteric Replacements

Original Group Potential Bioisostere Potential Advantage -NH2 (Amine) -OH (Hydroxyl) Alters H-bonding profile (donor/acceptor). -CH2NH2 (Aminomethyl) Changes spacing and vector of H-bond. -F (Fluorine) -H, -OH, -CH3 Probe the importance of electronegativity and size. Pyrimidine Ring Pyridine, Pyrazole, Thienopyrimidine Modify core electronics, solubility, and patentability. nih.gov

Physicochemical Descriptors and Their Correlation with Biological Activity

The biological activity of a compound is not solely dependent on its ability to bind to a target but also on its ability to reach that target. Physicochemical properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Descriptors that quantify these properties are essential for SPR studies.

Key physicochemical descriptors for pyrimidine derivatives include:

Lipophilicity (logP): This descriptor measures the compound's partitioning between an oily and an aqueous phase. It is a critical factor for membrane permeability and solubility. An optimal logP range is often sought to balance solubility and permeability for good oral absorption. mdpi.com

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms and is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net

Molecular Volume and Shape: The size and shape of a molecule influence how well it fits into a binding pocket and can affect its diffusion and transport characteristics. mdpi.com

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors is crucial for solubility and target binding interactions.

By analyzing these descriptors across a series of analogues, researchers can build relationships between a compound's structure, its physicochemical properties, and its ultimate biological effect, guiding the design of molecules with more favorable drug-like properties.

Based on a comprehensive search of available scientific literature and databases, there is currently no publicly accessible pre-clinical biological or pharmacological data for the specific chemical compound “this compound.”

Therefore, it is not possible to generate an article detailing the in vitro biological activity profiling or the in vivo efficacy assessment of this particular compound as requested. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled due to the absence of research findings for this specific molecule in the public domain.

Extensive searches for this compound did not yield any publications related to:

Enzyme inhibition assays or target specificity studies.

Receptor binding and modulation data.

Cell-based functional assays, such as those examining pathway activation or cell proliferation.

Selectivity screening against off-targets.

In vivo efficacy assessments in any pre-clinical animal models.

Consequently, the creation of data tables and detailed research findings as specified in the instructions is not feasible. Any attempt to provide such an article would necessitate the use of information from unrelated compounds, which would violate the core instruction to focus exclusively on "this compound."

Pre Clinical Biological and Pharmacological Evaluation of 2 2 Fluoropropan 2 Yl Pyrimidin 4 Amine Derivatives

In Vivo Efficacy Assessment in Animal Models (pre-clinical)

Pharmacodynamic Biomarker Analysis in Animal Studies

Pharmacodynamic (PD) biomarkers are essential for assessing the biological activity of a drug candidate in a living system. They provide molecular evidence of target engagement and downstream pathway modulation, which is crucial for guiding dose selection and understanding the mechanism of action in pre-clinical and clinical settings.

For aminopyrimidine derivatives, particularly those developed as kinase inhibitors, PD biomarker analysis in animal studies often involves measuring the phosphorylation status of the target kinase or its direct substrates. For example, in the development of ATR (ataxia telangiectasia and Rad3‐related) inhibitors, key PD biomarkers include the phosphorylation of Chk1 (pChk1) and H2AX (γH2AX). nih.govnih.gov

Methodology in Animal Models:

Tissue Sampling: Tumor biopsies and surrogate tissues, such as peripheral blood mononuclear cells (PBMCs), are collected from treated animals at various time points. nih.gov

Immunoassays: Techniques like Western blot, immunofluorescence microscopy, and flow cytometry are employed to detect and quantify the levels of the specific biomarker. nih.gov For instance, a decrease in pChk1 levels in tumor tissue after treatment would indicate successful target inhibition by an ATR inhibitor. nih.gov

Dose-Response Relationship: Establishing a clear relationship between the dose of the drug derivative and the change in the biomarker signal is a primary goal. This helps in determining the optimal biological dose. nih.gov

Studies on ATR inhibitors have shown that pChk1 and γH2AX can be reliably detected in PBMCs, making them a clinically viable surrogate tissue for monitoring drug activity without the need for invasive tumor biopsies. nih.govnih.gov This approach is highly relevant for the development of derivatives of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine, should they target similar signaling pathways.

Efficacy Studies in Orthotopic or Syngeneic Animal Models

To evaluate the therapeutic potential of novel anti-cancer compounds, efficacy studies in clinically relevant animal models are indispensable. Orthotopic and syngeneic models are considered superior to traditional subcutaneous models because they better replicate the human tumor microenvironment. wuxibiology.comnih.gov

Orthotopic Models: These involve implanting human tumor cells into the corresponding organ in immunodeficient mice (e.g., athymic nude or SCID mice). enamine.netcriver.com This allows the tumor to grow in a more natural environment, interacting with organ-specific stroma, which is critical for disease progression and metastasis. wuxibiology.comcriver.com For instance, prostate cancer cell lines like PC3 or DU145 would be implanted directly into the mouse prostate. criver.com

Syngeneic Models: These models use murine cancer cell lines implanted into immunocompetent mice of the same genetic background. wuxibiology.comenamine.net The key advantage is the presence of a fully functional immune system, which is crucial for evaluating immunotherapies and understanding the interplay between the drug, the tumor, and the host immune response. wuxibiology.comenamine.net

Study Design and Endpoints: A typical efficacy study involves treating tumor-bearing animals with the test compound and a vehicle control. enamine.net The primary endpoints often include:

Tumor Growth Inhibition: Monitored by non-invasive methods like bioluminescent imaging (BLI) for luciferase-tagged cell lines or by direct measurement. wuxibiology.comwuxibiology.com

Metastasis: The extent of metastatic spread to distant organs is assessed at the end of the study. enamine.net

These models provide a robust platform for assessing the anti-tumor activity of this compound derivatives in a setting that more closely mimics human cancer. wuxibiology.comnih.gov

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Pre-clinical Species

Understanding the PK/ADME profile of a drug candidate is fundamental to its development. These studies characterize how the body affects the drug, informing its potential for oral bioavailability, distribution to target tissues, and clearance.

Metabolic Stability and Metabolite Identification in Pre-clinical Systems

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. It is typically assessed in vitro using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) to predict in vivo clearance. admescope.com

In Vitro Systems:

Liver Microsomes: Contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.

Hepatocytes: Provide a more complete metabolic picture as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes. admescope.comeuropa.eu

Metabolite Identification (MetID): MetID studies are performed to identify the chemical structures of metabolites. bioivt.com This is crucial because metabolites can be active, inactive, or even toxic. The process involves incubating the parent drug with in vitro systems and analyzing the resulting mixture using high-resolution mass spectrometry (e.g., UPLC-Q-TOF-MS). admescope.com Understanding the metabolic pathways helps in identifying potential "soft spots" in the molecule that can be chemically modified to improve stability. admescope.com For aminopyrimidine derivatives, which may undergo oxidation or other biotransformations, identifying major metabolites in pre-clinical species and comparing them to human metabolites is a key regulatory requirement. bioivt.comeuropa.eu

| System | Parameter | Value |

|---|---|---|

| Human Liver Microsomes | Half-life (t½) | > 145 min |

| Human Plasma | Half-life (t½) | > 289 min |

This table presents hypothetical data for an aminopyrimidine derivative to illustrate typical results from metabolic stability assays.

Plasma Protein Binding and Tissue Distribution Studies

The extent to which a drug binds to plasma proteins, such as albumin and α-1-acid glycoprotein, is a key determinant of its pharmacological activity. nih.govresearchgate.net According to the "free drug hypothesis," only the unbound fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body. nih.gov

Methods for Determining Plasma Protein Binding (PPB):

Equilibrium Dialysis: Considered the gold standard method for its accuracy and reliability.

Ultrafiltration: A faster method that separates the free drug by passing plasma through a semipermeable membrane.

High plasma protein binding can affect the volume of distribution (Vd) and clearance of a compound. researchgate.netresearchgate.net Tissue distribution studies, often conducted in rodents using radiolabeled compounds, provide information on where the drug accumulates in the body, which is vital for assessing target tissue exposure and potential off-target toxicity.

In Vitro Drug-Drug Interaction Potential (e.g., Cytochrome P450 inhibition/induction)

Derivatives of this compound will likely be co-administered with other drugs, creating the potential for drug-drug interactions (DDIs). Many DDIs are caused by the inhibition or induction of cytochrome P450 (CYP) enzymes. fda.govsemanticscholar.org Regulatory agencies like the FDA require in vitro evaluation of a compound's potential to act as an inhibitor or inducer of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). fda.gov

CYP Inhibition Assays: These studies measure the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (IC50). nih.gov A low IC50 value suggests a higher potential for causing DDIs. For example, studies on 4-aminopyridine (B3432731) showed no direct inhibition of major CYP enzymes at concentrations up to 30 μM, indicating a low risk of such interactions. nih.govnih.gov

CYP Induction Assays: These experiments, typically performed in cultured human hepatocytes, assess whether the drug candidate increases the expression of CYP enzymes. nih.gov Induction can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. semanticscholar.org

| CYP Isoform | IC50 (μM) | Risk of DDI |

|---|---|---|

| CYP1A2 | > 10 | Low |

| CYP2C9 | > 10 | Low |

| CYP2C19 | > 10 | Low |

| CYP2D6 | > 10 | Low |

| CYP3A4 | > 10 | Low |

This table presents hypothetical data for an aminopyrimidine derivative, tested at a concentration of 10 μM, showing no significant inhibition and thus a low potential for drug-drug interactions.

Due to a lack of specific research findings on the chemical compound “this compound” in the public domain, this article cannot be generated. Extensive searches did not yield specific data regarding its molecular targets, binding site interactions, or its effects on cellular mechanisms.

Information on related pyrimidine (B1678525) derivatives and general methodologies in chemical proteomics is available, but there is no direct research pertaining to "this compound" that would allow for a scientifically accurate and detailed article based on the requested outline. Further research and publication on this specific compound are needed before a comprehensive mechanistic investigation can be reported.

Mechanistic Investigations at the Molecular and Cellular Levels

Cellular Mechanism of Action Studies

Impact on Cellular Physiology and Organelle Function

The cellular impact of small molecule inhibitors, particularly those with a pyrimidine (B1678525) core, is often multifaceted, extending beyond their primary target to influence a range of physiological processes and organelle functions. While direct studies on 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine are not publicly available, the effects of related aminopyrimidine derivatives can offer insights into potential areas of impact.

Aminopyrimidines are known to function as kinase inhibitors, a class of drugs that can significantly alter cellular signaling pathways controlling proliferation, differentiation, and survival. The inhibition of specific kinases can lead to cell cycle arrest, as observed with some 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives that cause an accumulation of cells in the G1 phase. acs.org

Furthermore, the physiological environment within cellular organelles is crucial for their function. Organelles are specialized subunits within a cell that perform specific tasks. genome.govwikipedia.orgkenhub.combyjus.com Some amine-containing compounds, like 4-aminopyridine (B3432731), have been shown to affect organelle movement and integrity. For instance, 4-aminopyridine can induce vacuole formation originating from lysosomes and inhibit the axonal transport of both lysosomes and mitochondria. nih.gov This suggests that the basic amine moiety, also present in this compound, could potentially interact with acidic organelles.

The introduction of fluorine atoms into a molecule can enhance its metabolic stability and membrane permeability, potentially leading to higher intracellular concentrations and more pronounced effects on organelles. mdpi.com The impact of a fluorinated propyl group, as in the compound of interest, on such interactions remains an area for specific investigation.

| Organelle | Potential Impact Based on Related Compounds | Observed Effect with Analogue (4-aminopyridine) |

|---|---|---|

| Mitochondria | Alteration of mitochondrial respiration has been linked to resistance to some microtubule-targeting agents. nih.gov Kinase inhibitors can indirectly affect mitochondrial function by modulating signaling pathways involved in energy metabolism. | Transport interrupted by vacuole formation. nih.gov |

| Lysosomes | Weakly basic compounds can accumulate in acidic lysosomes, potentially leading to lysosomal dysfunction. | Vacuole formation and inhibition of transport. nih.gov |

| Nucleus | Inhibition of kinases involved in cell cycle regulation can lead to changes in nuclear morphology and cell cycle arrest. acs.org | Not directly observed. |

Investigation of Resistance Mechanisms and Strategies for Overcoming Them

Resistance to targeted therapies, including kinase inhibitors, is a significant challenge in their clinical application. nih.govnih.gov Resistance can be either primary (intrinsic) or acquired, developing after an initial response to the drug. nih.govyoutube.com

Mechanisms of resistance to kinase inhibitors are diverse and can include:

Target Gene Mutations: Alterations in the kinase's binding site can reduce the inhibitor's affinity, rendering it less effective. nih.gov

Gene Amplification: Increased production of the target protein can overwhelm the inhibitor. nih.gov

Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. nih.govyoutube.com

Drug Efflux: Increased expression of transporter proteins can pump the drug out of the cell.

While no resistance mechanisms have been documented specifically for this compound, studies on other kinase inhibitors provide a roadmap for potential investigations. For example, resistance to microtubule-targeting agents has been associated with increased mitochondrial respiration and mutations in microtubule-associated genes. nih.gov

Strategies to overcome resistance are an active area of research and include:

Development of Second-Generation Inhibitors: Designing new inhibitors that can bind to the mutated target.

Combination Therapies: Using multiple drugs that target different pathways simultaneously to prevent the activation of bypass mechanisms. nih.govyoutube.com

Targeting Downstream Effectors: Inhibiting proteins that act downstream of the primary target. youtube.com

| Resistance Mechanism | General Description | Potential Strategy to Overcome |

|---|---|---|

| Target Alteration | Mutations in the drug's target protein that prevent binding. nih.govyoutube.com | Design of next-generation inhibitors that can bind to the mutated target. |

| Bypass Signaling | Activation of alternative signaling pathways to compensate for the inhibited pathway. nih.govyoutube.comyoutube.com | Combination therapy with inhibitors of the bypass pathway. |

| Drug Efflux | Increased activity of cellular pumps that remove the drug from the cell. | Co-administration of efflux pump inhibitors. |

Computational Chemistry and in Silico Modeling of 2 2 Fluoropropan 2 Yl Pyrimidin 4 Amine Interactions

Molecular Docking and Virtual Screening for Ligand-Target Prediction

No public studies detailing molecular docking or virtual screening of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine were found. This process would typically involve using computational algorithms to predict the preferred orientation of the molecule when bound to a specific protein target, thereby helping to identify potential biological activity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

There is no available research that has employed molecular dynamics simulations to study this compound. Such simulations would provide insights into the compound's flexibility and the stability of its interaction with a potential target protein over time.

De Novo Design and Lead Optimization Utilizing Computational Tools

Information regarding the use of computational tools for the de novo design or lead optimization of this compound is not present in the public domain. These methods are generally used to design novel molecules or to modify existing ones to improve their therapeutic properties.

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Calculations

No published data exists on the use of Free Energy Perturbation or other alchemical methods to calculate the binding affinity of this compound. These computationally intensive techniques are used to accurately predict the strength of the interaction between a ligand and its target.

Homology Modeling and Protein Structure Prediction for Novel Biological Targets

There are no reports of homology modeling or protein structure prediction being used to identify novel biological targets for this compound. This would be a necessary step if the compound's target was unknown and no experimentally determined structure was available.

Machine Learning and Artificial Intelligence Applications in Compound Design and Prediction

The application of machine learning or artificial intelligence specifically for the design and property prediction of this compound has not been documented in publicly accessible literature. These approaches are increasingly used to analyze large datasets and predict the properties of new chemical entities.

Advanced Analytical and Spectroscopic Characterization Methods in Research Contexts

High-Resolution Mass Spectrometry for Metabolite Identification and Quantitative Analysis in Biological Matrices

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, is a cornerstone for metabolism studies, offering exceptional mass accuracy and resolving power. Techniques like those utilizing Orbitrap or Time-of-Flight (TOF) analyzers enable the differentiation of metabolites from endogenous matrix components and the determination of elemental compositions for unknown compounds.

In a research context, investigating the metabolic fate of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine in biological matrices such as plasma, urine, or liver microsomes would involve incubating the compound and analyzing the resulting samples. HRMS can distinguish the parent compound from its metabolites, even with very small mass differences. The high mass accuracy allows for the confident assignment of molecular formulas to metabolic products. For quantitative analysis, HRMS can be operated in modes like high-resolution selected reaction monitoring (HR-SRM) to provide linearity and accuracy over a wide concentration range.

Common metabolic pathways for a molecule like this compound could include oxidation (hydroxylation) on the pyrimidine (B1678525) ring or alkyl chain, N-acetylation of the amine group, or conjugation reactions such as glucuronidation or sulfation. Tandem mass spectrometry (MS/MS) experiments would be used to fragment the potential metabolite ions, providing structural information to pinpoint the site of modification.

Table 1: Hypothetical Metabolites of this compound Identified by HRMS (Note: This table is illustrative and shows potential metabolites based on common biotransformation pathways.)

| Metabolite ID | Proposed Biotransformation | Chemical Formula | Calculated Monoisotopic Mass (m/z) [M+H]⁺ |

|---|---|---|---|

| M0 (Parent) | None | C₇H₁₀FN₃ | 156.0931 |

| M1 | Hydroxylation | C₇H₁₀FN₃O | 172.0880 |

| M2 | N-Acetylation | C₉H₁₂FN₃O | 198.1037 |

| M3 | Glucuronide Conjugation | C₁₃H₁₈FN₃O₆ | 332.1252 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Ligand-Target Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton, carbon, and fluorine signals, confirming the compound's constitution and connectivity.

Beyond structural confirmation, NMR is a powerful method for studying how a ligand like this compound interacts with a biological target, such as a protein. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the target protein, providing an "epitope map" of the binding interaction. Furthermore, protein-observed NMR experiments, such as the ¹H-¹⁵N HSQC, can monitor chemical shift perturbations in the protein spectrum upon ligand binding, identifying the specific amino acid residues involved in the interaction. The presence of a fluorine atom in the molecule is particularly advantageous, as ¹⁹F NMR is a highly sensitive technique for observing binding events and conformational changes without interference from background biological signals.

Table 2: Predicted NMR Spectral Data for this compound (Note: This table contains predicted chemical shifts (δ) in ppm for illustrative purposes. Actual values would be determined experimentally.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.10 | d | J = 5.5 | Pyrimidine H-6 |

| ¹H | ~6.60 | d | J = 5.5 | Pyrimidine H-5 |

| ¹H | ~5.50 | br s | - | -NH₂ |

| ¹H | ~1.70 | d | J(H,F) = 22 | -CH₃ (x2) |

| ¹³C | ~163.0 | s | - | Pyrimidine C-4 |

| ¹³C | ~161.0 | s | - | Pyrimidine C-2 |

| ¹³C | ~158.0 | s | - | Pyrimidine C-6 |

| ¹³C | ~105.0 | s | - | Pyrimidine C-5 |

| ¹³C | ~95.0 | d | J(C,F) = 170 | Quaternary C-F |

| ¹³C | ~25.0 | d | J(C,F) = 25 | -CH₃ (x2) |

X-ray Crystallography for Absolute Configuration and Co-crystal Structure Determination

X-ray crystallography provides the most definitive, three-dimensional structural information of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and stereochemistry can be determined. For achiral molecules like this compound, crystallography confirms the molecular conformation and reveals intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

This technique is also crucial in pharmaceutical development for determining the structure of co-crystals, where an active pharmaceutical ingredient is crystallized with a benign co-former to improve properties like solubility or stability. If this compound were to be developed as a co-crystal, X-ray diffraction would be essential to confirm the structure of the new crystalline entity. In cases where a molecule is chiral, crystallographic analysis, often aided by the Flack parameter, can be used to determine its absolute configuration unambiguously.

Table 3: Representative Crystallographic Data for a Pyrimidine Derivative (Note: This table is illustrative, based on data for a similar compound class, and does not represent experimental data for this compound.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀FN₃ |

| Formula Weight | 155.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.6 |

| b (Å) | ~6.0 |

| c (Å) | ~16.4 |

| β (°) | ~97.7 |

| Volume (ų) | ~1131 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.14 |

Advanced Chromatographic Techniques (e.g., UPLC-MS/MS) for Complex Mixture Analysis

Advanced chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), are indispensable for the rapid and sensitive analysis of compounds in complex mixtures. UPLC systems use columns with smaller particles (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

In the context of this compound, a UPLC-MS/MS method would be developed for applications such as pharmacokinetic studies, therapeutic drug monitoring, or quality control. The method would be optimized for the separation of the parent compound from its metabolites or any impurities. The high specificity of MS/MS, operating in multiple reaction monitoring (MRM) mode, allows for precise quantification even at very low concentrations in complex biological matrices like plasma or tissue homogenates. This capability is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Table 4: Illustrative UPLC-MS/MS Parameters for Analysis (Note: This table provides typical parameters for method development and is for illustrative purposes only.)

| Parameter | Condition |

|---|---|

| UPLC System | |

| Column | C18 Reversed-Phase, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) [M+H]⁺ | m/z 156.1 |

| Product Ion (Q3) | e.g., m/z 95.1 |

Future Directions and Emerging Research Avenues for 2 2 Fluoropropan 2 Yl Pyrimidin 4 Amine

Development of Next-Generation Analogues with Improved Pre-clinical Profiles

A primary focus of future research is the rational design and synthesis of next-generation analogues of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine. The goal is to develop compounds with superior pre-clinical profiles, including enhanced potency, selectivity, and pharmacokinetic properties. One promising strategy is the development of covalent inhibitors. By incorporating a reactive group, or "warhead," into the molecule, these inhibitors can form a permanent covalent bond with a specific amino acid residue, often a cysteine, within the target protein's active site. rsc.org This approach can lead to increased potency and prolonged duration of action. mdpi.com

The development of covalent fibroblast growth factor receptor (FGFR) inhibitors, such as FIIN-2 and FIIN-3, serves as a pertinent example. These next-generation inhibitors were designed to overcome resistance to first-generation drugs that arises from mutations in the kinase gatekeeper residue. nih.gov The design of such analogues often involves a structure-guided approach, utilizing X-ray crystallography to understand the binding mode of the parent compound and to identify opportunities for introducing covalent warheads that can interact with nearby cysteine residues. nih.gov

Furthermore, research is ongoing to explore different types of electrophilic warheads beyond the commonly used acrylamides to fine-tune reactivity and selectivity. acs.org The development of reversible covalent inhibitors is also gaining traction, as they offer the potential for high selectivity while mitigating the risks of permanent off-target modification. nih.gov

| Analogue Strategy | Objective | Key Considerations | Example from Related Research |

| Covalent Irreversible Inhibitors | Increased potency and duration of action; overcoming drug resistance. | Selection of appropriate warhead; potential for off-target toxicity. | FIIN-2 and FIIN-3 for FGFR inhibition. nih.gov |

| Covalent Reversible Inhibitors | High selectivity with reduced risk of permanent off-target effects. | Design of reversible warheads; understanding the kinetics of covalent bonding. | Development of reversible covalent Bruton's tyrosine kinase (BTK) inhibitors. mdpi.com |

| Structure-Guided Design | Rational optimization of potency and selectivity. | Availability of target protein crystal structures; computational modeling. | Design of FIIN-1, an irreversible FGFR inhibitor, based on the structure of PD173074. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Indications

While pyrimidine (B1678525) derivatives have been extensively studied as kinase inhibitors, there is a significant opportunity to explore novel biological targets and, consequently, new therapeutic indications for compounds like this compound. The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov

A powerful approach for identifying new targets is the use of chemical proteomics. This involves designing a chemical probe version of the compound of interest, often by attaching a tag such as biotin or an alkyne group. This probe can then be used to "fish" for its binding partners in cell lysates, which are subsequently identified by mass spectrometry. nih.gov

A notable example is the use of a chemical probe based on the covalent FGFR inhibitor FIIN-2. This study led to the identification of adenosine monophosphate‐activated protein kinase α1 (AMPKα1) as a novel off-target of FIIN-2. nih.gov This discovery opened up new avenues for investigating the polypharmacology of FIIN-2 and its potential therapeutic effects beyond FGFR inhibition. Such approaches could reveal that this compound or its analogues have activity against other protein families, leading to their investigation in different disease contexts, such as inflammatory or neurodegenerative disorders. acs.org

Combination Strategies with Other Bioactive Molecules

To enhance therapeutic efficacy and overcome potential drug resistance, combination strategies involving this compound or its analogues with other bioactive molecules represent a critical area of future research. This approach is particularly relevant in complex diseases like cancer, where targeting multiple signaling pathways simultaneously can lead to synergistic effects. acs.org

For instance, pyrazolo[3,4-d]pyrimidine kinase inhibitors have been investigated in combination with other chemotherapeutic agents for the treatment of glioblastoma multiforme (GBM). acs.orgnih.gov These studies have shown that such combinations can lead to enhanced cancer cell killing and may help to overcome the resistance that often develops with single-agent therapies. nih.gov

Future research will likely focus on identifying rational combination partners for this compound-based compounds. This can be guided by a deep understanding of the signaling pathways modulated by the compound and the molecular mechanisms of the disease being treated. High-throughput screening of compound libraries in combination with the pyrimidine derivative of interest can also be employed to identify synergistic interactions.

Application as a Chemical Probe for Fundamental Biological Discoveries

Beyond its direct therapeutic potential, this compound and its derivatives can be valuable tools as chemical probes to dissect fundamental biological processes. A well-characterized chemical probe is a small molecule that can be used to perturb a specific protein or pathway in a controlled manner, allowing researchers to study its function in cells or even whole organisms. chemicalprobes.org

To serve as a high-quality chemical probe, a compound should ideally have high potency and selectivity for its target. The development of a biotinylated version of the irreversible FGFR inhibitor FIIN-1, for example, allowed researchers to confirm that it covalently labels its intended target, FGFR1, at a specific cysteine residue. nih.gov

By developing a chemical probe version of this compound, researchers could investigate the downstream consequences of inhibiting its target with high temporal and spatial resolution. This could lead to the discovery of new biological roles for the target protein and provide a deeper understanding of the signaling pathways it regulates.

Integration of Multi-Omics Data in Compound Research and Development

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize the research and development of compounds like this compound. These approaches provide a global and unbiased view of the molecular changes that occur in cells or tissues upon treatment with a compound. longdom.org

For example, transcriptomic and proteomic analyses can be used to identify the genes and proteins whose expression levels are altered by the compound, providing clues about its mechanism of action and potential off-target effects. nih.govfrontiersin.org This information can be used to build protein-protein interaction networks to understand the broader biological context of the compound's activity. frontiersin.org

The study of the covalent FGFR inhibitor FIIN-2 provides a compelling case for the power of a multi-omics approach. By combining chemical proteomics with phosphoproteomics, transcriptomics, and proteomics, researchers were able to gain a comprehensive understanding of both the on-target and off-target effects of the inhibitor, leading to the identification of a novel target and a deeper understanding of its molecular mechanisms. nih.gov This integrative approach will be invaluable for prioritizing lead compounds, identifying predictive biomarkers for patient stratification, and uncovering novel therapeutic opportunities for this compound and its analogues.

| Omics Technology | Application in Compound R&D | Potential Insights |

| Genomics | Identifying genetic mutations that confer sensitivity or resistance to the compound. | Predictive biomarkers for patient selection. |

| Transcriptomics | Profiling changes in gene expression following compound treatment. | Understanding the compound's mechanism of action and identifying downstream signaling pathways. |

| Proteomics | Identifying direct protein targets and downstream changes in protein expression and post-translational modifications. | Target deconvolution, off-target identification, and understanding functional consequences. |

| Metabolomics | Analyzing changes in cellular metabolism. | Elucidating the metabolic pathways affected by the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.